molecular formula C12H16N2O4 B1371598 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid CAS No. 260970-57-8

4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid

Cat. No.: B1371598
CAS No.: 260970-57-8
M. Wt: 252.27 g/mol
InChI Key: BSNYTBOSHJFWQM-UHFFFAOYSA-N
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Description

4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid is a chemical compound characterized by its complex molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid typically involves the following steps:

  • Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Formation of the Picolinic Acid Derivative: The picolinic acid moiety is synthesized through various organic reactions, including the condensation of appropriate precursors.

  • Coupling Reaction: The protected amino group is then coupled with the picolinic acid derivative using suitable coupling reagents and conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid can be used to study protein interactions and enzyme activities. Its ability to protect amino groups makes it useful in peptide synthesis and modification.

Medicine: The compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In the pharmaceutical and chemical industries, this compound is used in the production of various intermediates and active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

  • 4-((Boc)amino)benzoic Acid: Similar to 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid, but with a benzoic acid core instead of picolinic acid.

  • 4-((Boc)amino)picolinic Acid: Similar structure but without the methyl group.

Uniqueness: this compound is unique due to its combination of the Boc protecting group and the picolinic acid moiety. This combination provides both protection and functional versatility, making it a valuable compound in various applications.

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNYTBOSHJFWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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